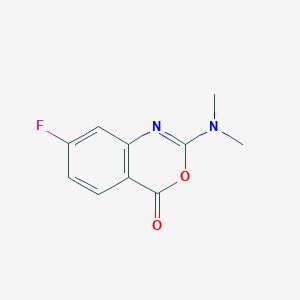

2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one

Description

2-(Dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one (CAS: 866143-02-4) is a heterocyclic compound featuring a benzoxazinone core substituted with a dimethylamino group at position 2 and a fluorine atom at position 5. The benzoxazinone scaffold is notable for its presence in bioactive molecules, particularly in agrochemicals and pharmaceuticals.

Structurally, this compound shares similarities with herbicidal agents such as 2-phenoxy-4H-3,1-benzoxazin-4-ones, which exhibit activity comparable to commercial herbicides like 2,4-D .

Properties

IUPAC Name |

2-(dimethylamino)-7-fluoro-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-13(2)10-12-8-5-6(11)3-4-7(8)9(14)15-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDOXGZLIVAMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=CC(=C2)F)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with a fluorinated acyl chloride to form the benzoxazine ring. The dimethylamino group can be introduced through a subsequent reaction with dimethylamine under appropriate conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.

Biology

In biological research, 2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one is utilized as a probe for studying enzyme interactions and protein-ligand binding due to its fluorescent properties. This makes it valuable in imaging techniques and diagnostic applications.

Medicine

The compound shows potential therapeutic applications, particularly in drug discovery. Its ability to interact with specific molecular targets suggests it could be developed into new drugs aimed at treating various diseases. Notably, it has been investigated for:

- Antimicrobial Activity : Demonstrating effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antifungal Activity

The compound also exhibits antifungal properties against strains such as Candida albicans and Fusarium oxysporum, further supporting its potential in treating resistant microbial infections.

Anticancer Research

Significant research has focused on the anticancer potential of benzoxazinones, including this compound. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines through mechanisms like apoptosis induction.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, revealing moderate to good activity levels across various pathogens.

Anticancer Study

Research involving derivatives of benzoxazinones demonstrated cytotoxic effects on human cancer cell lines, leading to increased apoptosis rates and significant tumor growth inhibition in animal models.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The dimethylamino group and the fluorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on the target and the context of its use. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs and their biological activities:

Key Findings from Comparative Studies

Herbicidal Activity

- 2-Phenoxy-4H-3,1-benzoxazin-4-ones (e.g., 3m, 3o): These compounds exhibit IC₅₀ values comparable to 2,4-D (a commercial herbicide) due to the presence of halo groups (Cl, F) at the 2- and 4-positions of the phenoxy ring. The benzoxazinone core and carboxylic acid-like substructure are critical for activity .

- 2-(Dimethylamino)-7-fluoro analog: The absence of a phenoxy group and halo substituents likely reduces herbicidal potency.

Cytotoxic Activity

- Styrylquinoline carboxylates (6a, 6b): These derivatives show weak to moderate cytotoxicity (IC₅₀: 57.3–100 mg/mL) against HepG2 and HCT116 cell lines. Their activity is attributed to the quinoline backbone and electron-withdrawing substituents .

- Fluorine vs. Methyl Substituents : The 7-fluoro substituent in the target compound may enhance metabolic stability compared to the 7-methyl analog, as fluorine often reduces oxidative degradation in vivo .

Structural Insights

- Role of the Benzoxazinone Core: The 4H-3,1-benzoxazin-4-one substructure is a common pharmacophore in both herbicidal and cytotoxic compounds. Its planar aromatic system facilitates π-π stacking interactions, while the carbonyl group participates in hydrogen bonding .

- Substituent Effects: Halo Groups: Critical for herbicidal activity (e.g., 2,4-dichloro in 3m) but absent in the dimethylamino-fluoro analog.

Biological Activity

2-(Dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one (CAS No. 866143-02-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Molecular Formula : CHFNO

Molecular Weight : 208.19 g/mol

Structure : The compound features a benzoxazine core, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound demonstrated moderate to good activity against these strains, suggesting its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings support the compound's utility in treating infections caused by resistant microbial strains .

Study on Anticancer Properties

A significant area of research involves the anticancer potential of benzoxazinones, including our compound of interest. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

For instance, a study reported that derivatives of benzoxazinones exhibited cytotoxic effects on human cancer cell lines, leading to increased rates of apoptosis and significant inhibition of tumor growth in animal models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzoxazine ring can enhance biological activity. The presence of electron-donating groups like dimethylamino was found to increase antimicrobial potency compared to other derivatives lacking such substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.